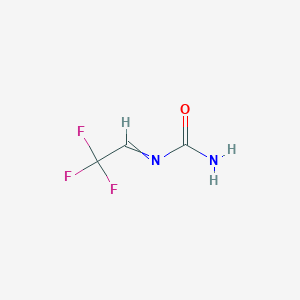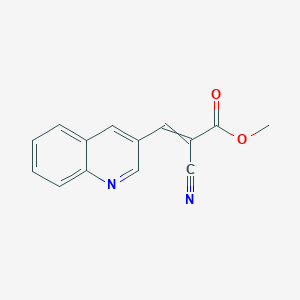
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring attached to a cyano group and an ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with cyanoacetic acid and methyl acrylate. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine, followed by esterification with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting DNA replication and transcription. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins, thereby inhibiting their activity. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a pyridine ring instead of a quinoline ring.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a quinoline ring.
Uniqueness
Methyl 2-cyano-3-(quinolin-3-yl)prop-2-enoate is unique due to the presence of the quinoline ring, which imparts distinct biological activities and chemical reactivity. The combination of the cyano group and the ester group further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
174475-38-8 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
methyl 2-cyano-3-quinolin-3-ylprop-2-enoate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)12(8-15)7-10-6-11-4-2-3-5-13(11)16-9-10/h2-7,9H,1H3 |
InChIキー |
PJFPVGFPENNCND-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC2=CC=CC=C2N=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
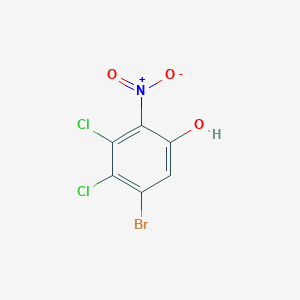
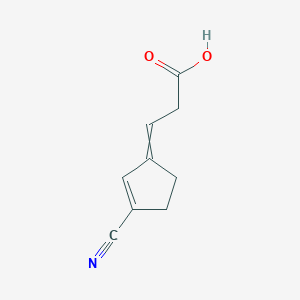

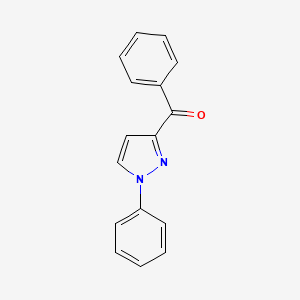
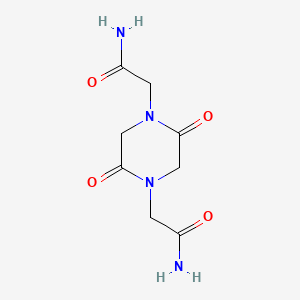
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
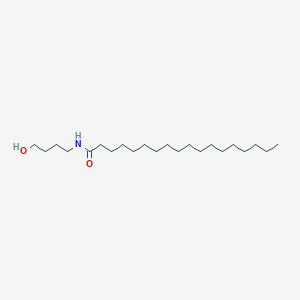
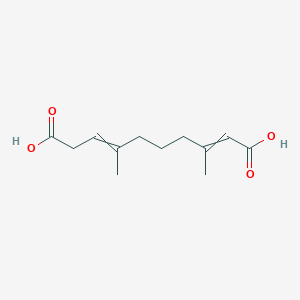
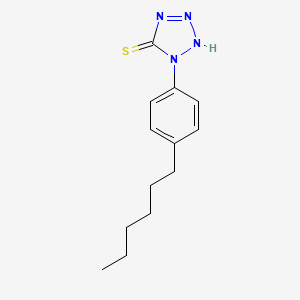

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
